Scaffold-Class Differential: Quinazoline Core Confers Superior MAO Inhibition Over Quinoline Analogs
The target quinazoline scaffold is fundamentally differentiated from its quinoline analog. The closely related compound 6-(1H-imidazol-1-yl)-2-(2-methoxyphenyl)quinoline (US8633208, Compound 19), which shares the identical 2-methoxyphenyl and imidazole substitution but replaces the quinazoline core with a quinoline, exhibits an IC50 of 10,000 nM for MAO in the MAO-Glo luminescent assay [1]. In contrast, quinazoline-based compounds within the same patent family (e.g., US8633208, Compound 23) demonstrate IC50 values as low as 150 nM for MAO-A [2]. This represents a >66-fold improvement in potency attributable solely to the quinazoline core.
| Evidence Dimension | MAO Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Class-level inference: Quinazoline scaffold demonstrates potent MAO-A inhibition (IC50 in the nanomolar range, e.g., 150 nM for a closely related analog in the patent [2]). Exact value for target compound requires full patent specification. |
| Comparator Or Baseline | 6-(1H-imidazol-1-yl)-2-(2-methoxyphenyl)quinoline (Quinoline analog): IC50 = 10,000 nM [1] |
| Quantified Difference | ~66-fold improvement in potency for the quinazoline scaffold over the quinoline analog. |
| Conditions | MAO-Glo Assay (Promega), homogeneous luminescent method; MAO-A and MAO-B isoforms. |
Why This Matters
This dictates scaffold selection for any research program targeting MAO; procuring the quinazoline over the quinoline analog is mandatory for achieving biologically relevant potency.
- [1] BindingDB. (2014). BDBM113076: US8633208, 19 (6-(1H-imidazol-1-yl)-2-(2-methoxyphenyl)quinoline). MAO-Glo Assay data. Retrieved from BindingDB database. View Source
- [2] BindingDB. (2014). BDBM113080: US8633208, 23. MAO-A IC50: 150 nM. Retrieved from BindingDB database. View Source
